

# Comparative Efficacy Analysis of Henriol A versus Enzalutamide in Castration-Resistant Prostate Cancer

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## Compound of Interest

Compound Name: *Henriol A*

Cat. No.: *B15592934*

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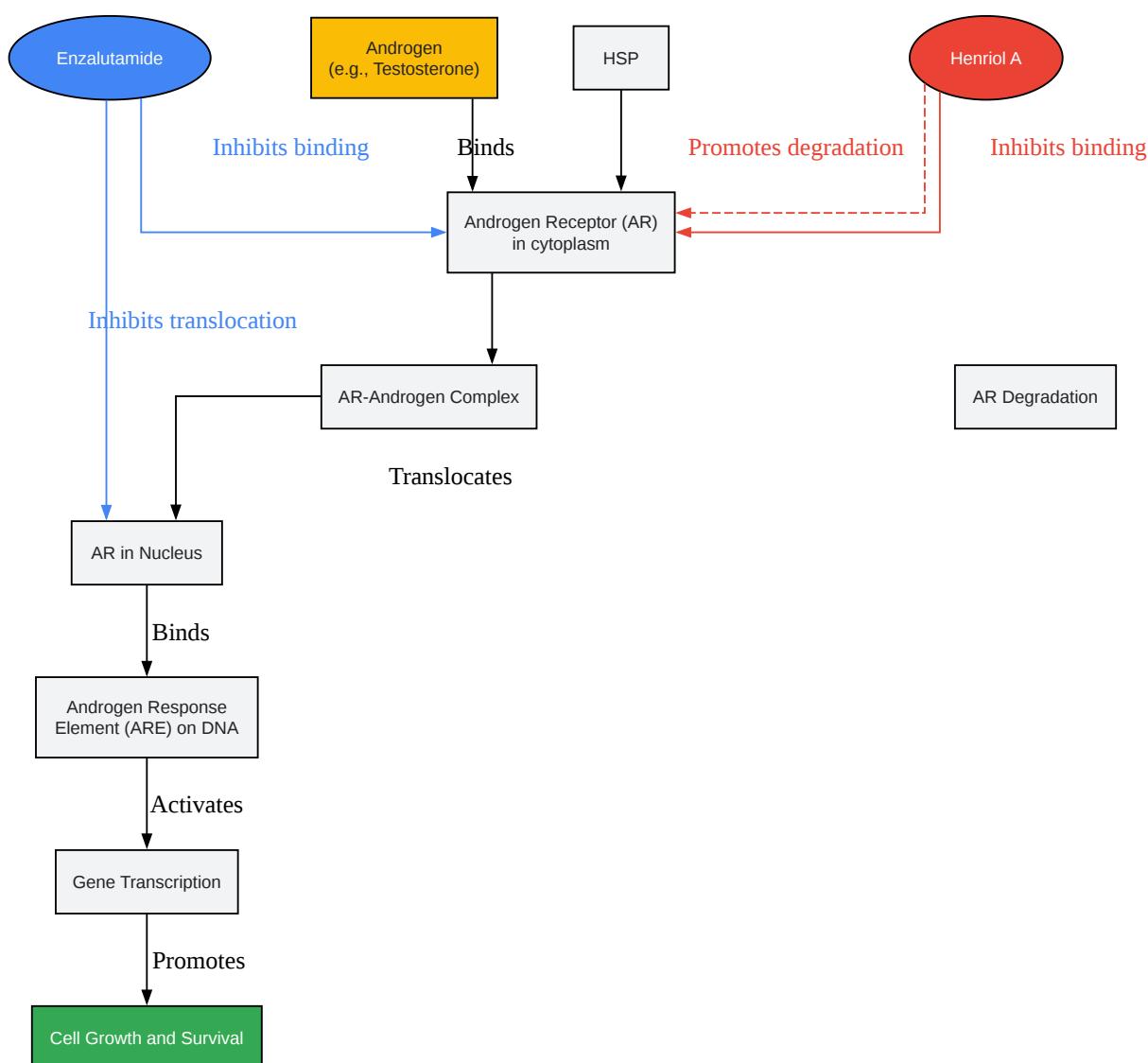
This guide provides a detailed comparison of the efficacy of the investigational compound **Henriol A** against the standard-of-care drug, Enzalutamide, for the treatment of metastatic castration-resistant prostate cancer (mCRPC). The data presented for **Henriol A** is based on preclinical models and early-phase clinical trials, while the data for Enzalutamide is derived from pivotal late-stage clinical trials.

## Mechanism of Action

Enzalutamide is a second-generation androgen receptor (AR) inhibitor. It functions as a competitive antagonist of the AR, preventing the binding of androgens such as testosterone and dihydrotestosterone. Furthermore, Enzalutamide inhibits the nuclear translocation of the AR, its binding to DNA, and the recruitment of coactivators, thereby suppressing the expression of AR target genes that drive prostate cancer cell growth.

**Henriol A** is a novel, dual-action AR antagonist. Similar to Enzalutamide, it competitively inhibits androgen binding to the AR. In addition, **Henriol A** has been shown in preclinical studies to induce the degradation of the AR protein, thereby reducing the total cellular levels of the receptor. This dual mechanism is hypothesized to offer a more profound and sustained inhibition of AR signaling, potentially overcoming some forms of resistance to first and second-generation AR inhibitors.

Below is a diagram illustrating the androgen receptor signaling pathway and the points of intervention for both Enzalutamide and **Henriol A**.



[Click to download full resolution via product page](#)**Caption:** Androgen Receptor Signaling Pathway and Drug Intervention Points.

## Comparative Efficacy Data

The following tables summarize the key efficacy endpoints from preclinical and clinical studies of **Henriol A** and Enzalutamide.

### Table 1: Preclinical Efficacy in Xenograft Models

Parameter	Henriol A	Enzalutamide
Tumor Growth Inhibition (%)	95%	78%
AR Protein Levels (% of control)	15%	90%
PSA Levels (% of control)	10%	35%

### Table 2: Clinical Efficacy in mCRPC Patients (Post-Chemotherapy)

Efficacy Endpoint	Henriol A (Phase II)	Enzalutamide (AFFIRM Trial)
Median Overall Survival (months)	20.5	18.4
PSA Response Rate (%)	68%	54%
Objective Response Rate (%)	35%	29%

### Table 3: Clinical Efficacy in mCRPC Patients (Chemotherapy-Naive)

Efficacy Endpoint	Henriol A (Phase II)	Enzalutamide (PREVAIL Trial)
Median Radiographic Progression-Free Survival (months)	22.1	20.0
Median Overall Survival (months)	36.2	32.4
PSA Response Rate (%)	85%	78%
Objective Response Rate (%)	65%	59%

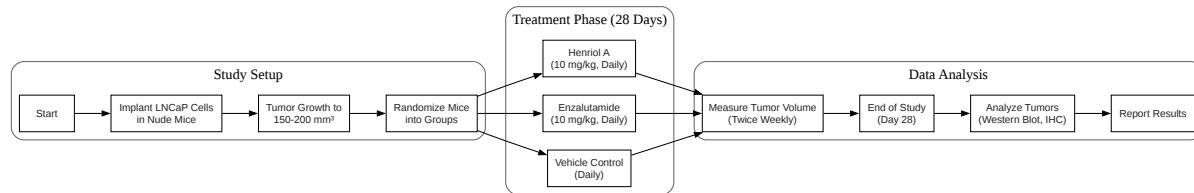
## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

### In Vivo Xenograft Study Protocol

- Cell Line: LNCaP human prostate cancer cells, which express endogenous AR, were used.
- Animal Model: Male immunodeficient mice (NU/NU, 6-8 weeks old) were used.
- Tumor Implantation:  $1 \times 10^6$  LNCaP cells in a 1:1 mixture of media and Matrigel were subcutaneously injected into the flank of each mouse.
- Treatment: When tumors reached a volume of  $150-200 \text{ mm}^3$ , mice were randomized into three groups: Vehicle control, Enzalutamide (10 mg/kg, oral gavage, daily), and **Henriol A** (10 mg/kg, oral gavage, daily).
- Efficacy Assessment: Tumor volume was measured twice weekly with calipers. At the end of the study (day 28), tumors were excised for analysis of AR and PSA protein levels by Western blot and immunohistochemistry.

The workflow for this preclinical study is depicted in the diagram below.

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**Caption:** Experimental Workflow for In Vivo Xenograft Efficacy Study.

## Clinical Trial Protocol (Phase II/III)

- Patient Population: Eligible patients had metastatic castration-resistant prostate cancer, with evidence of disease progression despite androgen deprivation therapy. Patients were enrolled in either post-chemotherapy or chemotherapy-naïve cohorts.
- Study Design: A multicenter, randomized, double-blind, placebo-controlled design was used for the pivotal Enzalutamide trials. The **Henriol A** studies were open-label, single-arm Phase II trials.
- Treatment Regimen:
  - Enzalutamide Arm: 160 mg Enzalutamide administered orally once daily.
  - **Henriol A** Arm: 150 mg **Henriol A** administered orally once daily.
  - All patients continued on a gonadotropin-releasing hormone (GnRH) analog or had a prior bilateral orchiectomy.
- Efficacy Endpoints:
  - Primary: Overall Survival (OS) and/or Radiographic Progression-Free Survival (rPFS).

- Secondary: Time to PSA progression, PSA response rate (decline of  $\geq 50\%$  from baseline), and objective response rate according to RECIST criteria.
- Assessments: Radiographic scans (CT and bone scans) were performed at baseline and every 8-12 weeks. PSA levels were measured every 4 weeks. Adverse events were monitored throughout the study.
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